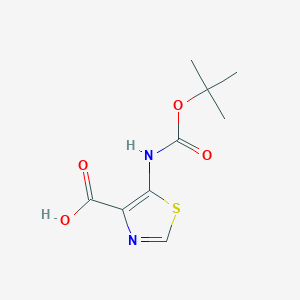

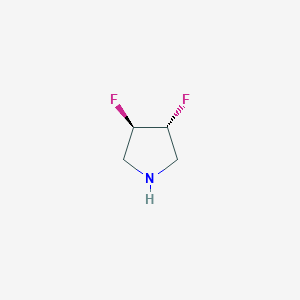

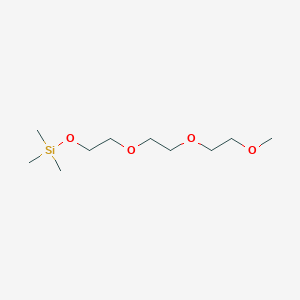

![molecular formula C50H44N2O4 B3030151 1,4-双[(E)-4-[双(4-甲氧基苯基)氨基]苯乙烯基]苯 CAS No. 872466-50-7](/img/structure/B3030151.png)

1,4-双[(E)-4-[双(4-甲氧基苯基)氨基]苯乙烯基]苯

描述

Synthesis Analysis

The synthesis of compounds related to 1,4-Bis[(E)-4-[bis(4-methoxyphenyl)amino]styryl]benzene involves various chemical reactions, including the Knoevenagel reaction, which is used to synthesize photoluminescent phenylene vinylene oligomers . Another synthesis approach involves the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a three-carbon synthon for the regiospecific synthesis of heterocycles, demonstrating the versatility of related compounds in synthesizing complex structures with potential aldehyde functionality .

Molecular Structure Analysis

The molecular structure of related compounds such as 1,4-bis((4-nitrophenoxy)methyl)benzene and its derivative has been characterized by elemental and spectral studies, with the derivative also characterized by single crystal analysis . This provides insights into the molecular geometry and potential for forming polymeric materials.

Chemical Reactions Analysis

Chemical reactions involving related compounds include the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3, suggesting a complex formation between the ether and BCl3 . Additionally, the cycloaddition of 1,3-dipolar reagents to Michael acceptors has been used to prepare bis(arylmethanesulfonylpyrroles and pyrazoles), which are evaluated for their antioxidant activity .

Physical and Chemical Properties Analysis

The photophysical characteristics of related compounds have been investigated in various states, including the liquid crystalline state and isotropic melt, as well as in blends with isotactic polypropylene, revealing the potential for controlling emission characteristics . The liquid crystalline properties of compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit have been studied, showing fluorescent properties and the influence of molecular structure on mesogenic character . Electropolymerization studies of 1,4-bis(pyrrol-2-yl)benzene have demonstrated the formation of a highly electroactive polymer with a low oxidation potential . Oxidation studies of 1,4-bis(5-ferrocenyl-3-methoxythiophene-2-yl)benzene have provided insights into the oxidation process and the behavior of oxidized species within the molecular wire structure .

科学研究应用

价间跃迁和混合价单阳离子

1,4-双[(E)-4-[双(4-甲氧基苯基)氨基]苯乙烯基]苯因其在混合价单阳离子中的价间电荷转移 (IVCT) 特性而受到研究。该化合物表现出宽而强的溶剂化变色 IVCT 带,表明其属于 II 类混合价物质。这一特性对于理解电子转移过程和设计具有特定电子特性的材料至关重要 (Barlow 等,2005)。

分子内电子转移速率

研究探索了混合价三芳基胺中的分子内电子转移速率,包括 1,4-双[(E)-4-[双(4-甲氧基苯基)氨基]苯乙烯基]苯。这项研究提供了对这些分子中电子转移动力学的见解,这对于有机电子和材料科学中的应用至关重要 (Lancaster 等,2009)。

光致发光特性

1,4-双-(α-氰基-4-甲氧基苯乙烯基)苯是一种相关化合物,已被合成并表现出高光致发光性。这一特性对于光电学中的应用至关重要,例如有机发光二极管 (OLED) 和其他显示技术 (Lowe & Weder,2002)。

抗氧化活性

与 1,4-双[(E)-4-[双(4-甲氧基苯基)氨基]苯乙烯基]苯相关的化合物已被评估其抗氧化活性。这项研究对于了解这些化合物在制药和营养保健品应用中的潜力至关重要,在这些应用中抗氧化性能非常有价值 (Lavanya 等,2014)。

混合价体系中的电子耦合

涉及 1,4-双[(E)-4-[双(4-甲氧基苯基)氨基]苯乙烯基]苯的混合价体系中的电子耦合已得到研究。这项研究有助于更深入地理解分子结构如何影响电子相互作用,这对于设计分子电子器件至关重要 (Lambert 等,2005)。

光致发光荧光团的合成

一种与 1,4-双[(E)-4-[双(4-甲氧基苯基)氨基]苯乙烯基]苯密切相关的 1,4-双(苯乙烯基)苯荧光团的新型合成路线已经开发出来。这种合成对于生产用于成像和传感应用的荧光材料具有重要意义 (Naik & Seshadri,1988)。

作用机制

Target of Action

Similar compounds have been used as hole transport materials in perovskite solar cells .

Mode of Action

It’s known that compounds with similar structures can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that similar compounds can participate in reactions involving the formation of medium-sized bromo/iodo lactones and bromooxepanes .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

Similar compounds have been used to enhance the conversion efficiency and stability of perovskite solar cells .

Action Environment

It’s known that the compound is light-sensitive and recommended to be stored at room temperature in a cool and dark place .

属性

IUPAC Name |

4-[(E)-2-[4-[(E)-2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]-N,N-bis(4-methoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H44N2O4/c1-53-47-29-21-43(22-30-47)51(44-23-31-48(54-2)32-24-44)41-17-13-39(14-18-41)11-9-37-5-7-38(8-6-37)10-12-40-15-19-42(20-16-40)52(45-25-33-49(55-3)34-26-45)46-27-35-50(56-4)36-28-46/h5-36H,1-4H3/b11-9+,12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWNEIFCIBJISP-WGDLNXRISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H44N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

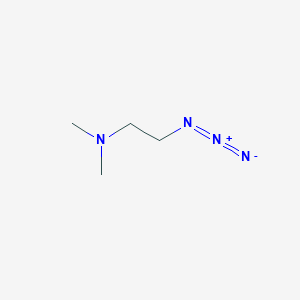

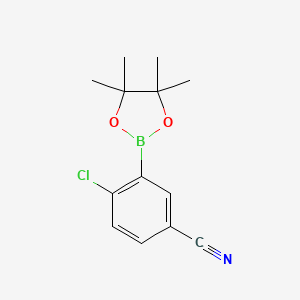

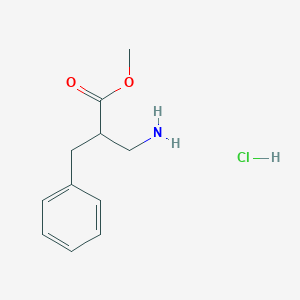

![2-[5-Benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B3030072.png)

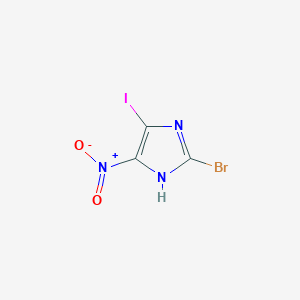

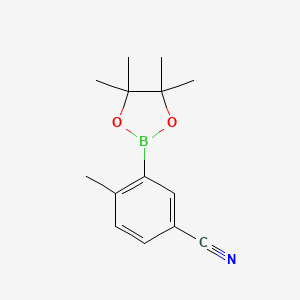

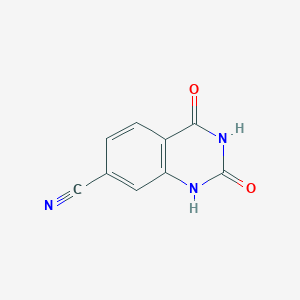

![3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)

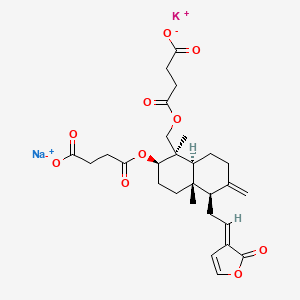

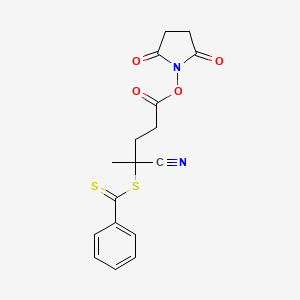

![4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3030090.png)